molecular formula C12H17NO2 B1618219 Pentyl anthranilate CAS No. 30100-15-3

Pentyl anthranilate

Cat. No.: B1618219
CAS No.: 30100-15-3
M. Wt: 207.27 g/mol
InChI Key: JCKCYPSMCQDSHT-UHFFFAOYSA-N
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Description

Pentyl anthranilate is an organic compound belonging to the class of esters. It is derived from anthranilic acid and pentanol. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and flavoring agents. Its chemical structure consists of a benzene ring substituted with an amino group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl anthranilate can be synthesized through the esterification of anthranilic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of anthranilic acid with pentanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pentyl anthranilate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to anthranilic acid and pentanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Anthranilic acid and pentanol.

    Oxidation: Quinonoid derivatives.

    Substitution: Various substituted anthranilate derivatives.

Scientific Research Applications

Pentyl anthranilate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations due to its pleasant fragrance and low toxicity.

    Industry: Widely used in the fragrance and flavor industry for its aromatic properties.

Mechanism of Action

The mechanism of action of pentyl anthranilate involves its interaction with olfactory receptors, leading to the perception of its pleasant fragrance. In biological systems, it may exert its effects through interactions with cellular membranes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    Methyl anthranilate: Known for its grape-like odor, used in flavoring and perfumes.

    Ethyl anthranilate: Has a fruity fragrance, used in the formulation of various fragrances and flavoring agents.

Pentyl anthranilate stands out due to its distinct fragrance and its applications in both the fragrance and flavor industries.

Properties

IUPAC Name

pentyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKCYPSMCQDSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70184189
Record name Pentyl anthranilate
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30100-15-3
Record name Pentyl anthranilate
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Record name Pentyl anthranilate
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Record name Pentyl anthranilate
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Record name Pentyl anthranilate
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Record name PENTYL ANTHRANILATE
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Synthesis routes and methods

Procedure details

450 parts of anthranilic acid methyl ester, 500 parts of n-pentanol and 10 parts of potassium carbonate are reacted as described in Example 1. The reaction lasts for about 8 hours. There are obtained 588 parts of anthranilic acid n-pentyl ester (boiling point 132°-135° C. under 0.3-0.4 mm Hg; nD25 1.538; purity according to gas chromatography 99%, below 0.2% of anthranilic acid methyl ester). Yield: 95% of the theory.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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